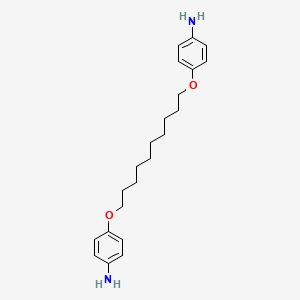









|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]Br.[OH:13][C:14]1[CH:23]=[CH:22][C:17]([NH:18]C(=O)C)=[CH:16][CH:15]=1.[OH-:24].[Na+]>C(O)C>[NH2:18][C:17]1[CH:22]=[CH:23][C:14]([O:24][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:13][C:14]2[CH:15]=[CH:16][C:17]([NH2:18])=[CH:22][CH:23]=2)=[CH:15][CH:16]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCCBr
|
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(NC(C)=O)C=C1
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the precipitate formed
|
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
|
Type
|
WASH
|
|
Details
|
by washing with heated ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
The remaining brown crystal without purification
|
|
Type
|
ADDITION
|
|
Details
|
was added in a mixed solvent of 100 ml of conc. HCl and 200 ml of ethanol
|
|
Type
|
TEMPERATURE
|
|
Details
|
the system was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
after removing the solvent under reduced pressure which
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 2 l of ice water
|
|
Type
|
ADDITION
|
|
Details
|
a 20% NaOH aqueous solution was added
|
|
Type
|
CUSTOM
|
|
Details
|
The thus-precipitated solid was collected
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol to a pale
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(OCCCCCCCCCCOC2=CC=C(C=C2)N)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |